

parsaclisib cardiac safety QTc interval analysis

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Compound Focus: Parsaclisib

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Parsaclisib Cardiac Safety and QTc Analysis

The cardiac safety of **parsaclisib** was rigorously evaluated in the **CITADEL-101** study, a phase 1/2 open-label trial in patients with relapsed or refractory B-cell malignancies [1] [2]. The analysis below is based on data from 69 patients who received **parsaclisib** monotherapy at doses ranging from 5 mg to 45 mg once daily [1].

Summary of Key Cardiac Safety Findings The study concluded that **parsaclisib**, at the dose ranges investigated, did not reveal concentration-dependent effects on the change in QTcF and did not have a clinically significant effect on heart rate or cardiac conduction [1]. The table below summarizes the core quantitative findings.

Analysis Type	Parameter	Result	Interpretation
Central Tendency	Δ QTcF (LSM range across doses)	-6.83 to 4.75 ms [1]	Below the 20 ms threshold for large effects; not dose-dependent
Concentration-QTcF	Predicted Δ QTcF (90% CI) for all doses	0.365 (-1.75 to 2.48) to 7.87 ms (0.921 to 14.8) [1]	Highest upper CI well below 20 ms; large effect ruled out

Analysis Type	Parameter	Result	Interpretation
Categorical Outlier	Incidence of QTcF, HR, PR, or QRS outliers	No dose-dependent effect observed [1]	-

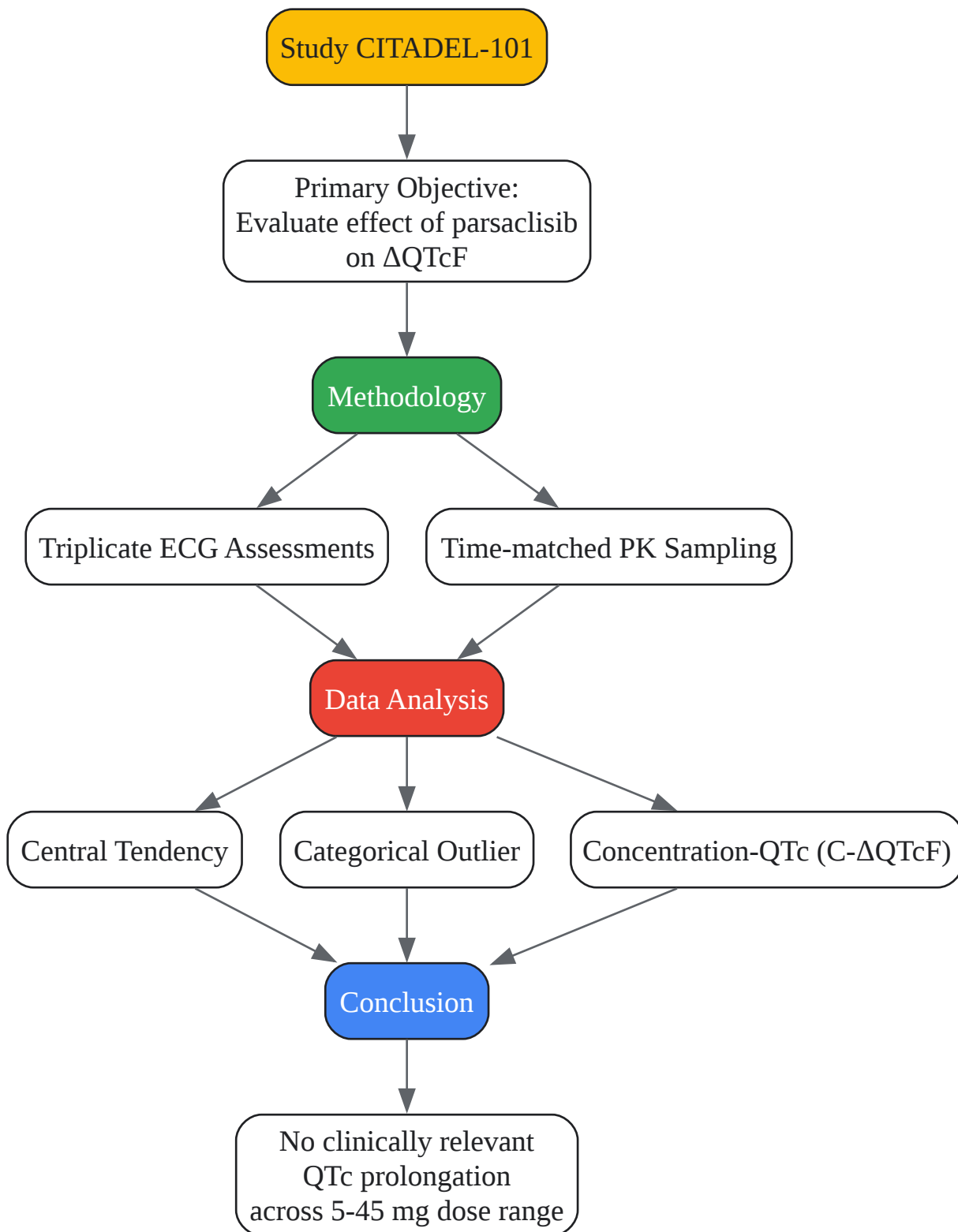
Detailed Experimental Protocol

The methodology from the CITADEL-101 study provides a template for standardized cardiac safety assessment in oncology drug development [2].

- **Study Objective:** The primary objective was to evaluate the effect of **parsaclisib** on the QT interval corrected for heart rate using Fridericia's method (QTcF). Secondary objectives included effects on other ECG parameters like heart rate (HR), PR interval, and QRS interval [2].
- **ECG Assessments:** Triplicate 12-lead ECG recordings (separated by 5 minutes) were taken with patients in a recumbent or semi-recumbent position after 5 minutes of rest [2].
- **Timepoints:** ECGs were collected pre-dose, and at 2 and 4 hours post-dose on **Cycle 1 Day 1** and **Cycle 1 Day 15** [2]. These timepoints were chosen to coincide with blood draws for pharmacokinetic (PK) analysis, enabling a concentration-QTc analysis.
- **Data Analysis:**
 - **Central Tendency Analysis:** Evaluated the change from baseline in QTcF (Δ QTcF) across dose groups.
 - **Categorical Outlier Analysis:** Identified patients with predefined upper limits for QTcF, HR, PR, and QRS intervals.
 - **Concentration-QTcF (C- Δ QTcF) Analysis:** A linear mixed-effects model was used to characterize the relationship between observed **parsaclisib** plasma concentrations and Δ QTcF [1] [2].

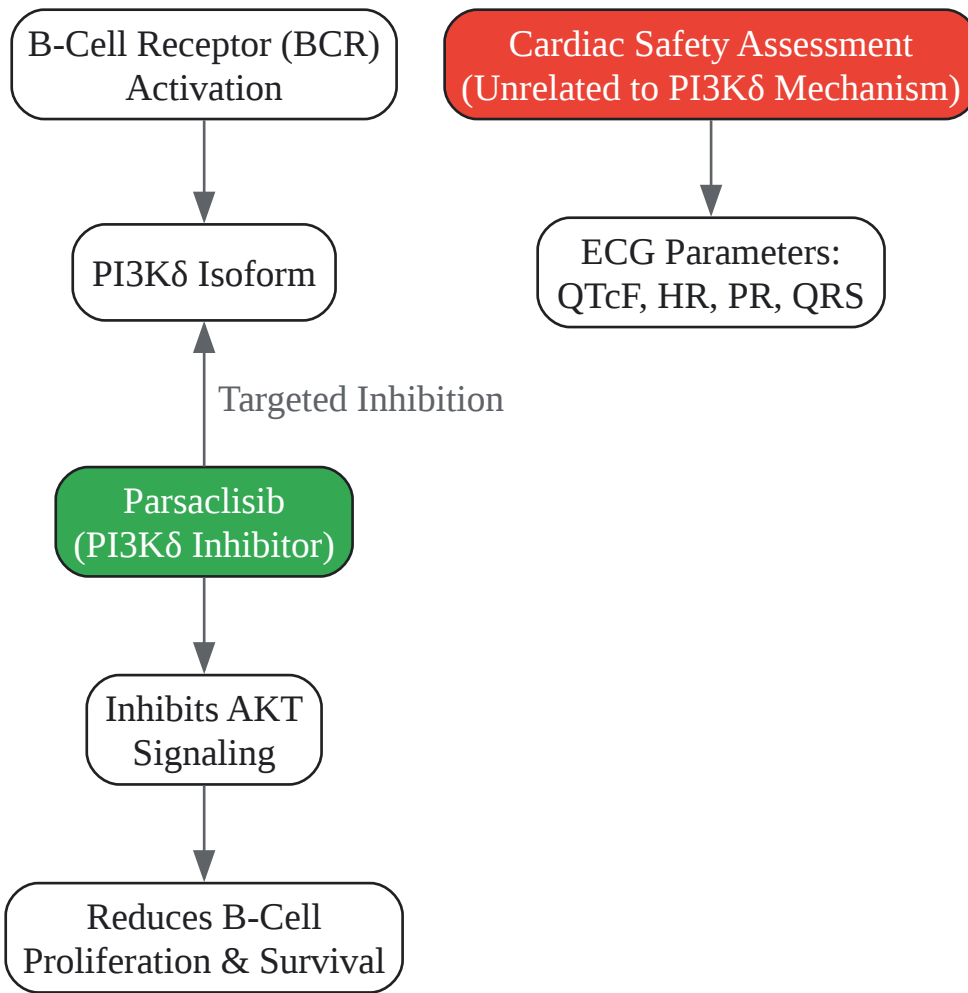
Research Workflow and Signaling Pathway

The following diagram illustrates the logical workflow and key components of the cardiac safety assessment for **parsaclisib**, as conducted in the CITADEL-101 study.



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As a **highly selective PI3K δ inhibitor**, **parsaclisib**'s mechanism of action and its relation to the assessed cardiac safety parameters are illustrated below.



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Interpretation and Context

- **Favorable Cardiac Safety Profile:** The data demonstrates that **parsaclisib** has a favorable cardiac safety profile with a low risk of clinically relevant QTc prolongation in the studied patient population [1].
- **Regulatory Context:** The study was conducted in accordance with the International Council for Harmonisation (ICH) E14 guideline, which is the standard for evaluating the cardiac safety of non-antiarrhythmic drugs [2].
- **Comparison with Other Agents:** The search results do not provide equivalent, structured QTc analysis data for other PI3Kδ inhibitors (e.g., idelalisib, duvelisib). Therefore, a direct, data-driven comparative guide as requested cannot be constructed from the available information. A comprehensive comparison would require obtaining and analyzing the primary study reports for these other agents.

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References

1. Evaluation of the cardiac safety of parsaclisib, a selective ... [pubmed.ncbi.nlm.nih.gov]
2. Parsaclisib Cardiac Safety in B-cell Malignancies: CITADEL-101 [pmc.ncbi.nlm.nih.gov]

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